Antifungal agent 18
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Overview
Description
Antifungal agent 18 is a novel compound that has shown promising results in the treatment of fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. The development of this compound is part of ongoing efforts to address the increasing incidence of fungal infections and the growing resistance to existing antifungal drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 18 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents, acids, and bases. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production. Quality control measures, including chromatography and spectroscopy, are used to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted analogs with different functional groups.
Scientific Research Applications
Antifungal agent 18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential as a tool for studying fungal physiology.
Medicine: Explored for its therapeutic potential in treating fungal infections, particularly those resistant to existing antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials for various applications, including medical devices and agricultural products.
Mechanism of Action
Antifungal agent 18 exerts its effects by targeting specific molecular pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The compound also interferes with other cellular processes, such as DNA synthesis and protein function, further enhancing its antifungal activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An azole antifungal that also targets ergosterol synthesis but has a different chemical structure.
Amphotericin B: A polyene antifungal that binds to ergosterol and creates pores in the fungal cell membrane.
Caspofungin: An echinocandin antifungal that inhibits the synthesis of β (1,3)-glucan, a component of the fungal cell wall.
Uniqueness
Antifungal agent 18 is unique in its dual mechanism of action, targeting both ergosterol synthesis and other cellular processes. This dual targeting makes it effective against a broader range of fungal pathogens and reduces the likelihood of resistance development. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects.
Properties
Molecular Formula |
C19H23Cl3N2O |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-amino-N-[2-[4-(3,4-dichlorophenyl)phenyl]ethyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C19H22Cl2N2O.ClH/c1-2-3-18(22)19(24)23-11-10-13-4-6-14(7-5-13)15-8-9-16(20)17(21)12-15;/h4-9,12,18H,2-3,10-11,22H2,1H3,(H,23,24);1H |
InChI Key |
ABDRXECKZHEXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
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